molecular formula C5H6IN3 B2669855 2-Hydrazinyl-4-iodopyridine CAS No. 1057393-44-8

2-Hydrazinyl-4-iodopyridine

Cat. No.: B2669855
CAS No.: 1057393-44-8
M. Wt: 235.028
InChI Key: WXDVSPXAYBJQRN-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Hydrazines in Synthetic Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents. researchgate.netnih.govrsc.org The incorporation of a hydrazine (B178648) (-NHNH2) moiety onto the pyridine ring gives rise to pyridine-based hydrazines, a class of compounds with enhanced reactivity and broad utility in synthetic chemistry. researchgate.net These compounds serve as versatile intermediates for the synthesis of a wide array of fused heterocyclic systems, which are often endowed with valuable pharmacological properties. nih.govmdpi.com

The hydrazine group is a potent nucleophile, enabling reactions such as condensation with carbonyl compounds to form hydrazones, and participation in cyclization reactions to construct various heterocyclic rings like pyrazoles and triazines. mdpi.com This reactivity is crucial for creating complex molecular architectures from simpler starting materials. semanticscholar.orgbenthamdirect.com Furthermore, pyridine-based hydrazines have found applications in the development of pharmaceuticals, agrochemicals, and materials science. mdpi.com

Overview of the Research Landscape for 2-Hydrazinyl-4-iodopyridine

While the broader class of pyridine-based hydrazines is well-explored, the specific research landscape for this compound is more niche, yet significant. This compound, with its unique substitution pattern, offers distinct reactivity profiles. The presence of the iodo group at the 4-position provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Hiyama cross-coupling, allowing for the introduction of various substituents at this position. ambeed.com

The primary application of this compound appears to be as a key intermediate in the synthesis of more complex heterocyclic structures, particularly fused pyrazolo[3,4-b]pyridine derivatives. researchgate.netmdpi.com These resulting scaffolds are of interest due to their potential biological activities. The synthesis of this compound itself can be achieved through the reaction of a corresponding halopyridine with hydrazine hydrate (B1144303). google.com

Structural Features and Their Implications for Reactivity in Pyridine Scaffolds

The reactivity of this compound is a direct consequence of its distinct structural features. The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The positions of the hydrazinyl and iodo groups have profound implications:

Hydrazinyl Group at Position 2: The 2-position of the pyridine ring is highly activated towards nucleophilic substitution. The hydrazinyl group at this position is a strong nucleophile and can readily participate in reactions to form new heterocyclic rings. researchgate.net Its presence can direct ortho-lithiation or participate in intramolecular cyclizations.

Iodo Group at Position 4: The iodine atom at the 4-position is a good leaving group in nucleophilic aromatic substitution reactions. orgchemres.org More importantly, it serves as a versatile functional group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals. This allows for the late-stage functionalization of the pyridine core, a highly desirable feature in medicinal chemistry and materials science. The reactivity at this position can be influenced by the nature of the nucleophile. For instance, in some polychlorinated iodopyridines, S-centered nucleophiles have been shown to substitute at the para-position, while O- and N-centered nucleophiles react at the ortho-position. orgchemres.org

The interplay between the electron-donating hydrazinyl group and the electron-withdrawing, yet displaceable, iodo group on the electron-deficient pyridine core makes this compound a highly versatile and reactive building block in organic synthesis.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1057393-44-8 sigmaaldrich.com
Molecular Formula C5H6IN3 sigmaaldrich.com
Molecular Weight 235.03 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodopyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDVSPXAYBJQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Hydrazinyl 4 Iodopyridine and Its Derivatives

Direct Synthetic Routes to 2-Hydrazinyl-4-iodopyridine

The most straightforward approaches to this compound involve the direct introduction of a hydrazine (B178648) group onto a pre-functionalized iodopyridine core.

Nucleophilic Substitution Approaches on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of hydrazinylpyridines. This method typically involves the reaction of a dihalopyridine with hydrazine hydrate (B1144303). In the context of synthesizing this compound, a suitable precursor would be a 2,4-dihalopyridine where one of the halogens is iodine. The reactivity of halogens in SNAr reactions on pyridine (B92270) rings generally follows the order F > Cl > Br > I for the attacking nucleophile, but the leaving group ability is I > Br > Cl > F. This dichotomy in reactivity can be exploited for selective substitution.

For instance, the reaction of 2,4-dichloro-3-iodopyridine (B1313218) with hydrazine monohydrate in 1,4-dioxane (B91453) at elevated temperatures has been reported to yield (4-chloro-3-iodo-pyridin-2-yl)-hydrazine (B8276375). This demonstrates the preferential substitution of the chlorine at the 2-position over the iodine at the 3-position or the chlorine at the 4-position. The general principle involves the reaction of a pyridine halide with hydrazine hydrate, often in an alcoholic solvent like ethanol (B145695). google.com To drive the reaction to completion, an excess of hydrazine hydrate is commonly employed. google.com The reaction of 2-chloro-6-methoxypyridine (B123196) with hydrazine hydrate serves as a classic example of this nucleophilic substitution to form the corresponding 2-hydrazino derivative.

The regioselectivity of nucleophilic substitution on polyhalopyridines can be complex and is influenced by the nature of the nucleophile and the specific halogen atoms present. For example, in 2,3,5,6-tetrachloro-4-iodopyridine, harder nucleophiles like alkoxides and amines tend to displace the chlorine at the 2-position, while softer nucleophiles like thiols favor substitution at the 4-position, displacing the iodine. orgchemres.org This principle of hard and soft acid and base (HSAB) theory can be a guiding factor in predicting the outcome of such reactions.

A study on the reaction of 2,4-dihalopyridines with hydrazine showed that substitution occurs selectively at the 4-position. researchgate.net This highlights the nuanced regiochemical outcomes that depend on the specific substrate and reaction conditions.

Catalytic Hydrogen Substitution Reactions for Pyridine Halides

A patent describes a process where a pyridine halide is prepared through a hydrogen substitution reaction of a precursor compound in the presence of a base and a catalyst. google.comgoogle.com This newly formed pyridine halide is then reacted with hydrazine hydrate. The use of a mixed catalyst system, such as Pd/C or Pt/C, in combination with a mixed strong and weak base system, is reported to enhance the selectivity and rate of the hydrogen substitution reaction. google.comgoogle.com While this method is described for 2-hydrazinopyridine (B147025) derivatives in general, its application to the specific synthesis of this compound would depend on the availability of a suitable precursor for the hydrogen substitution step.

Palladium-catalyzed amination reactions offer another avenue for the synthesis of protected pyridylhydrazine derivatives. nih.gov This one-step method utilizes chelating phosphine (B1218219) ligands and is effective with 2-pyridyl chlorides, bromides, and triflates. nih.gov Di-tert-butyl hydrazodiformate is an excellent hydrazine source in these reactions, and the resulting protected hydrazinopyridine can be deprotected under mild conditions. nih.gov More recent developments have shown that the palladium-catalyzed coupling of hydrazine with (hetero)aryl chlorides and bromides can be achieved with low catalyst loadings (as low as 100 ppm of Pd) using potassium hydroxide (B78521) as the base. nih.gov This method has a broad scope, including the synthesis of heteroaryl hydrazines. nih.gov

Synthesis of Hydrazine Precursors and Intermediates

The synthesis of this compound is intrinsically linked to the availability of suitable starting materials and the synthesis of key intermediates. The primary precursor for the hydrazine moiety is typically hydrazine hydrate or a protected form of hydrazine. nih.govresearchgate.net

For the pyridine core, the synthesis often starts from a more readily available pyridine derivative that is then functionalized. For example, the synthesis of (4-chloro-3-iodo-pyridin-2-yl)-hydrazine starts from 2,4-dichloro-3-iodopyridine. The synthesis of such polyhalogenated pyridines can be complex.

In some strategies, a hydrazide-hydrazone derivative is synthesized first, which can then undergo further reactions to form pyridine derivatives. researchgate.net For instance, 6-hydrazinonicotinic acid hydrazide serves as a useful precursor for the chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. arkat-usa.org

Regioselective Synthesis and Isomeric Considerations

Regioselectivity is a critical aspect of synthesizing specifically substituted pyridines like this compound. The position of the incoming hydrazine group is dictated by the electronic and steric properties of the pyridine ring and the nature of the leaving groups.

As mentioned earlier, the substitution pattern on polyhalopyridines is highly dependent on the conditions and the nucleophile. orgchemres.org In di- and trihalopyridines, nucleophilic attack often occurs preferentially at the 4-position. researchgate.netresearchgate.net However, this regioselectivity can be reversed by introducing a bulky trialkylsilyl group at a neighboring position, which sterically directs the nucleophile to the more remote halogen. researchgate.net

Iodine, in combination with an activating group, can direct the regioselective synthesis of related heterocyclic systems. For example, an iodine-NH4OAc system has been used to mediate the regioselective synthesis of 2-aroyl-3-arylimidazo[1,2-a]pyridines from 1,3-diaryl-prop-2-en-1-ones and 2-aminopyridine. rsc.org While not a direct synthesis of this compound, this illustrates how iodine can play a role in controlling the regiochemical outcome of reactions involving pyridine derivatives.

The synthesis of N-β-hydroxyethylaziridines through the regioselective ring-opening of epoxides with in situ generated aziridine (B145994) highlights the importance of controlling regioselectivity in the synthesis of complex molecules. organic-chemistry.org Similar considerations are paramount when introducing a hydrazine group onto a polysubstituted pyridine ring to ensure the desired isomer is obtained.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. Green chemistry principles can be applied to the synthesis of this compound and its derivatives to reduce waste, use less hazardous materials, and improve energy efficiency.

One approach involves the use of ultrasound irradiation to promote reactions. The synthesis of pyridine-linked bis-heterocycles has been achieved using ultrasonication, which often leads to higher yields, shorter reaction times, and milder conditions compared to conventional heating. scispace.com

Another green approach is the use of electrochemical methods. The electrochemical synthesis of imidazo[1,2-a]pyridines from ketones and 2-aminopyridines using a catalytic amount of hydriodic acid as a redox mediator in ethanol offers an environmentally friendly alternative to traditional methods that often require external oxidants. rsc.org

The development of catalytic systems that operate under mild conditions with low catalyst loadings, such as the palladium-catalyzed hydrazine coupling with hydroxide base, also aligns with green chemistry principles by reducing metal waste and using a more benign base. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of various pyridine derivatives.

Microwave irradiation has been shown to dramatically decrease the reaction times for nucleophilic aromatic substitution on halopyridines. sci-hub.se The synthesis of substituted pyridines from the reaction of halopyridines with sulfur, oxygen, and carbon nucleophiles can be achieved in significantly shorter times (minutes versus hours) with comparable or better yields compared to conventional heating. sci-hub.se

This methodology has also been applied to the synthesis of more complex heterocyclic systems derived from hydrazinylpyridines. For example, a series of 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety were synthesized from 2,3-dichloropyridine (B146566) and hydrazine hydrate in a multi-step reaction sequence under microwave irradiation. nih.gov Similarly, the synthesis of 1,2,4-triazol-3-one derivatives from hydrazine precursors has been shown to be more efficient under microwave conditions. ajol.info The synthesis of novel 2,3-dihydro-4-pyridinones has also been achieved using microwave-assisted reactions with reaction times not exceeding 120 seconds. mdpi.comnih.gov

The application of microwave-assisted synthesis to the reaction between a suitable iodinated pyridine precursor and hydrazine hydrate could significantly improve the efficiency of producing this compound.

Reactivity and Reaction Pathways of 2 Hydrazinyl 4 Iodopyridine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) attached to the pyridine (B92270) ring at the 2-position is a potent nucleophile. This high reactivity is attributed to the presence of lone pairs of electrons on the nitrogen atoms. The terminal nitrogen of the hydrazine moiety is particularly susceptible to electrophilic attack, leading to a variety of condensation and cyclization reactions.

The nucleophilic character of the hydrazine group is fundamental to many of its synthetic applications. thieme-connect.com For instance, it readily reacts with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reactivity is a cornerstone for the construction of more complex molecular architectures.

Furthermore, the hydrazine moiety's nucleophilicity is influenced by the electronic properties of the pyridine ring. The presence of the iodine atom at the 4-position, an electron-withdrawing group, can modulate the reactivity of the hydrazine group. This electronic interplay is a key factor in directing the outcome of chemical reactions involving this compound.

Role of the Iodine Substituent in Chemical Transformations

The iodine atom at the 4-position of the pyridine ring plays a crucial role in the chemical transformations of 2-hydrazinyl-4-iodopyridine. As a halogen, iodine is a good leaving group, making the 4-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. cymitquimica.comlibretexts.org This allows for the introduction of a wide array of functional groups at this position.

The reactivity of the C4-iodine bond can be exploited in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgrsc.org These reactions are powerful tools for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. For instance, the iodine atom can be displaced by various nucleophiles, a reaction that is influenced by the nature of the nucleophile itself. orgchemres.org

Moreover, iodine can act as an oxidant in certain reactions, facilitating the conversion of arylhydrazines to arenediazonium salts. acs.orgresearchgate.net This dual role as both a leaving group and a potential oxidant adds to the synthetic versatility of this compound. The presence of the iodine substituent significantly influences the regioselectivity of reactions, directing incoming groups to specific positions on the pyridine ring.

Intramolecular Cyclization Reactions

A significant aspect of the reactivity of this compound is its propensity to undergo intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are driven by the proximity of the reactive hydrazine moiety and the pyridine ring, often facilitated by the presence of the iodine substituent.

Formation of Fused Heterocyclic Systems

The dual functionality of this compound makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. The hydrazine group can act as a nucleophile, attacking an electrophilic center either within the same molecule or in a reaction partner, leading to ring closure. This process is a common strategy for constructing bicyclic and polycyclic heteroaromatic compounds. mdpi.com

The specific fused heterocyclic system formed depends on the reaction conditions and the nature of the other reactants involved. These reactions often proceed with high regioselectivity, a feature that is highly desirable in synthetic organic chemistry.

Pyrazolo[3,4-b]pyridine Ring Formation

2-Hydrazinylpyridines are key intermediates in the synthesis of pyrazolo[3,4-b]pyridines. d-nb.infomdpi.com One common method involves the reaction of a 2-hydrazinylpyridine with a 1,3-dicarbonyl compound. mdpi.comnih.gov The reaction proceeds through a condensation followed by an intramolecular cyclization to form the fused pyrazole (B372694) ring. The reaction of 6-hydrazino-4-methyl-2-chloronicotinonitriles with 1,3-diketones is a known route to produce pyrazolo[3,4-b]pyridine derivatives. d-nb.info

In some cases, the cyclization to form the pyrazolo[3,4-b]pyridine system can occur spontaneously under the reaction conditions. d-nb.info The substituents on both the pyridine ring and the 1,3-dicarbonyl compound can influence the reaction's outcome and the properties of the resulting pyrazolopyridine. mdpi.comnih.gov

Reactant 1Reactant 2ProductReference
2-Hydrazinylpyridine1,3-Dicarbonyl CompoundPyrazolo[3,4-b]pyridine mdpi.comnih.gov
6-Hydrazino-4-methyl-2-chloronicotinonitrile1,3-Diketone6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridine d-nb.info
5-Amino-1-phenylpyrazoleα,β-Unsaturated Ketone4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine mdpi.com

Tetrazolo[1,5-a]pyridine (B153557) Derivatization

The formation of the tetrazolo[1,5-a]pyridine ring system from 2-substituted pyridines is a well-established transformation. organic-chemistry.orgorganic-chemistry.org A common method involves the reaction of a 2-halopyridine with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide. organic-chemistry.orgdtic.mil The reaction proceeds via a nucleophilic substitution of the halogen by the azide ion, followed by an intramolecular cyclization.

The diazotization of a 2-hydrazinopyridine (B147025) derivative with nitrous acid at low temperature can also lead to the formation of a tetrazolo[1,5-a]pyridine. researchgate.net The stability of the resulting tetrazolo[1,5-a]pyridine can be influenced by substituents on the pyridine ring. dtic.mil

Starting MaterialReagent(s)ProductReference
2-HalopyridineTrimethylsilyl azide, Tetrabutylammonium fluoride (B91410) hydrate (B1144303)Tetrazolo[1,5-a]pyridine organic-chemistry.orgorganic-chemistry.org
2-Hydrazinopyridine derivativeNitrous AcidTetrazolo[1,5-a]pyridine researchgate.net
2-ChloropyridineSodium azide, Hydrochloric acidTetrazolo[1,5-a]pyridine dtic.mil

Triazolo[4,3-a]pyridine Annulation

2-Hydrazinylpyridines are versatile precursors for the synthesis of the d-nb.infoCurrent time information in Bangalore, IN.beilstein-journals.orgtriazolo[4,3-a]pyridine ring system. beilstein-journals.orgrsc.orgresearchgate.net A variety of methods exist for this transformation, often involving the reaction of the 2-hydrazinylpyridine with a one-carbon synthon, such as formic acid, orthoesters, or aldehydes. beilstein-journals.orgrsc.org

One-pot syntheses have been developed where 2-hydrazinopyridine reacts with aldehydes to directly afford substituted d-nb.infoCurrent time information in Bangalore, IN.beilstein-journals.orgtriazolo[4,3-a]pyridines in an efficient manner. rsc.org Another approach involves the reaction with chloroethynylphosphonates, which proceeds via a 5-exo-dig cyclization. beilstein-journals.org The presence of certain substituents on the pyridine ring can sometimes lead to rearrangements, forming isomeric d-nb.infoCurrent time information in Bangalore, IN.beilstein-journals.orgtriazolo[1,5-a]pyridines. beilstein-journals.orgresearchgate.net

Reactant 1Reactant 2ProductReference
2-HydrazinylpyridineAromatic AldehydeSubstituted d-nb.infoCurrent time information in Bangalore, IN.beilstein-journals.orgtriazolo[4,3-a]pyridine rsc.org
2-HydrazinylpyridineChloroethynylphosphonate3-Methylphosphonylated d-nb.infoCurrent time information in Bangalore, IN.beilstein-journals.orgtriazolo[4,3-a]pyridine beilstein-journals.org
2-HydrazinopyridineEthyl Imidate d-nb.infoCurrent time information in Bangalore, IN.beilstein-journals.orgTriazolo[4,3-a]pyridine researchgate.net
2-ChloropyridineHydrazide d-nb.infoCurrent time information in Bangalore, IN.beilstein-journals.orgTriazolo[4,3-a]pyridine organic-chemistry.org

Condensation Reactions with Carbonyl Compounds

The hydrazine moiety in this compound is a potent nucleophile that readily undergoes condensation reactions with various carbonyl compounds, including aldehydes, ketones, and their derivatives like α-keto acids. ambeed.comresearchgate.netlibretexts.org This reaction typically begins with the formation of a pyridinylhydrazone intermediate. These hydrazones are often not isolated but serve as key precursors for subsequent intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. beilstein-journals.orgresearchgate.net

A common and synthetically valuable transformation is the reaction with aldehydes or ketones to form 2-(2-arylidenehydrazinyl)pyridine intermediates, which can then undergo oxidative cyclization to produce 3-substituted- Current time information in Bangalore, IN.researchgate.netguidechem.comtriazolo[4,3-a]pyridines. researchgate.netresearchgate.net This two-step, one-pot synthesis is a widely used method for constructing this important heterocyclic core. rsc.orgrsc.org The reaction is generally tolerant of various substituents on the carbonyl compound.

Another significant reaction involves the condensation with α-keto acids. This process, often catalyzed by potassium iodide (KI) with an oxidant like tert-butyl hydroperoxide (TBHP), results in a one-pot synthesis of 3-aryl- Current time information in Bangalore, IN.researchgate.netguidechem.comtriazolo[4,3-a]pyridines. rsc.orgscispace.com The reaction proceeds through the initial formation of a hydrazone, followed by an oxidative cyclization that involves the cleavage of a C-C bond. rsc.orgscispace.com

The reaction of 2-hydrazinylpyridines with chloroethynylphosphonates represents another pathway, yielding 3-methylphosphonylated Current time information in Bangalore, IN.researchgate.netguidechem.comtriazolo[4,3-a]pyridines through a 5-exo-dig cyclization process. beilstein-journals.orgd-nb.info

Table 1: Condensation Reactions of 2-Hydrazinylpyridine Analogues

Carbonyl CompoundReagents & ConditionsProduct TypeReference(s)
Aromatic AldehydesEtOH, rt; then I₂/DMSO3-Aryl- Current time information in Bangalore, IN.researchgate.netguidechem.comtriazolo[4,3-a]pyridine researchgate.netrsc.org
α-Keto AcidsKI (20 mol%), TBHP, Na₂CO₃, 1,4-dioxane (B91453), 130°C3-Aryl- Current time information in Bangalore, IN.researchgate.netguidechem.comtriazolo[4,3-a]pyridine rsc.orgscispace.com
Ethyl ImidatesAcetic acid, 50-70°C Current time information in Bangalore, IN.researchgate.netguidechem.comTriazolo[4,3-a]pyridine researchgate.net
ChloroethynylphosphonatesK₂CO₃, CH₃CN, rt3-Methylphosphonylated Current time information in Bangalore, IN.researchgate.netguidechem.comtriazolo[4,3-a]pyridine beilstein-journals.orgd-nb.info

Cross-Coupling Reactions Involving the Iodo Group

The iodo-substituent at the C4 position of the pyridine ring is an excellent leaving group, making it highly suitable for a variety of metal-catalyzed cross-coupling reactions. guidechem.com These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups at this position. nrochemistry.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for creating carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organic halide. acs.org 4-Iodopyridine derivatives readily participate in palladium-catalyzed Suzuki couplings with various aryl and alkyl boronic acids. guidechem.comossila.com This reaction provides a direct route to 4-aryl or 4-alkyl-substituted 2-hydrazinylpyridines, significantly expanding the molecular complexity and diversity of the derivatives. researchgate.netresearchgate.net The reaction conditions are generally mild and tolerant of the hydrazine functionality, which typically does not interfere with the catalytic cycle. acs.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. mdpi.com 4-Iodopyridine derivatives are effective substrates for this reaction, allowing for the introduction of alkyne moieties at the 4-position. guidechem.com This transformation is a key step in the synthesis of various complex heterocyclic structures and functional materials. mdpi.com

Table 2: Cross-Coupling Reactions of 4-Iodopyridine Derivatives

Coupling ReactionCoupling PartnerCatalyst SystemProductReference(s)
Suzuki-MiyauraAryl/Alkyl Boronic AcidsPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)4-Aryl/Alkyl Pyridine guidechem.comossila.comresearchgate.net
SonogashiraTerminal AlkynesPd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)4-Alkynyl Pyridine guidechem.commdpi.com
StilleOrganostannanesPalladium catalyst4-Substituted Pyridine nih.gov
Buchwald-HartwigAmines, AlcoholsPalladium catalyst, Base4-Amino/Alkoxy Pyridine nrochemistry.com

Oxidative Transformations of the Hydrazine Group

The hydrazine group of this compound is susceptible to oxidation, a property that is often exploited to drive cyclization reactions for the synthesis of fused heterocycles. beilstein-journals.org These transformations typically follow an initial condensation step to form a hydrazone, which is then oxidized.

A prominent example is the oxidative cyclization of 2-(2-arylidenehydrazinyl)pyridines (formed from the condensation of 2-hydrazinopyridine with aldehydes) to yield Current time information in Bangalore, IN.researchgate.netguidechem.comtriazolo[4,3-a]pyridines. researchgate.net Various oxidizing systems can achieve this transformation:

Iodine in DMSO: A metal-free, economical, and convenient method that uses molecular iodine as the promoter for oxidative C-N bond formation. researchgate.net

Ruthenium Trichloride/Oxone: An efficient homogeneous catalytic system that achieves chemoselective cyclization at the pyridine nitrogen. researchgate.netresearchgate.net

Electrochemical Oxidation: Anodic oxidation can initiate a dehydrogenative cyclization of the hydrazone, proceeding through a radical-centered mechanism to form the fused triazole ring. beilstein-journals.org

In some cases, oxidation of the hydrazine moiety can occur without a preceding condensation. For instance, treatment of 2,3,5,6-tetrachloro-4-hydrazinopyridine (B8371584) with hydrogen peroxide leads to the corresponding azo compound. While specific studies on this compound are limited, similar reactivity is expected.

Derivatization Reactions for Analytical and Synthetic Purposes

The reactivity of both the hydrazine and iodo groups makes this compound a useful scaffold for derivatization, both for creating novel synthetic intermediates and for enhancing analytical detection.

For Analytical Purposes: Hydrazine-containing reagents are widely used to derivatize carbonyl compounds, such as endogenous steroids, for analysis by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govmdpi.com The hydrazine group reacts with the ketone or aldehyde to form a stable hydrazone. This derivatization serves two main purposes: it improves the chromatographic retention of polar analytes on reversed-phase columns and significantly enhances ionization efficiency, leading to greater sensitivity in mass spectrometric detection. nih.govresearchgate.net Reagents like 2-hydrazino-1-methylpyridine (HMP) have been successfully used to quantify low-abundance androgens like 5α-dihydrotestosterone (DHT) in plasma samples. nih.govresearchgate.net

For Synthetic Purposes: The iodo group is often used as a handle for introducing other functionalities that can participate in subsequent reactions. For example, iodopyridines can be converted into organostannane derivatives (e.g., tributylstannylpyridines) via palladium-catalyzed reactions with bis(tributyltin). nih.gov These stannylated intermediates are valuable in Stille cross-coupling reactions. nih.gov This two-step process of introducing a stannyl (B1234572) group and then using it in a coupling reaction is a powerful strategy for building complex molecules. nih.gov Similarly, the iodo group can be a precursor for introducing boronic esters in a Miyaura borylation, which can then be used in Suzuki couplings. nrochemistry.com

Applications in Organic Synthesis and Material Science

Building Block for Complex Heterocyclic Compounds

The inherent reactivity of the hydrazinyl group, coupled with the pyridine (B92270) framework, establishes 2-Hydrazinyl-4-iodopyridine as a key starting material for the synthesis of a variety of heterocyclic systems.

The hydrazinyl group is a potent nucleophile, readily reacting with electrophiles like aldehydes, ketones, and acyl chlorides to form more complex pyridine derivatives. For instance, the reaction of 2-fluoro-4-iodopyridine (B1312466) with hydrazine (B178648) hydrate (B1144303) is a direct method to prepare this compound. google.com This intermediate can then be used to construct a variety of substituted pyridines. The synthesis of novel pyridine derivatives is a significant area of research, as these compounds are prevalent in pharmaceuticals, agrochemicals, and materials. researchgate.netgrafiati.com The presence of the iodine atom offers a site for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of various aryl or alkynyl groups onto the pyridine ring. nih.govacs.org

PrecursorReagentProduct TypeSignificance
2-Fluoro-4-iodopyridineHydrazine HydrateThis compoundKey intermediate for further synthesis. google.com
This compoundAldehydes/KetonesPyridyl HydrazonesPrecursors for cyclization reactions.
This compoundAcyl ChloridesN-Acyl-N'-pyridylhydrazinesIntermediates for heterocycle synthesis.
This compoundBoronic Acids (Suzuki Coupling)4-Aryl-2-hydrazinylpyridinesIntroduction of aryl substituents. nih.gov

Heterocyclic compounds are foundational to medicinal chemistry, with many drugs containing at least one heterocyclic ring. ijnrd.org this compound is a valuable precursor for creating such bioactive molecules. For example, it has been utilized in the synthesis of histone demethylase inhibitors, which are investigated for cancer therapy. google.com The hydrazinyl group can be cyclized to form fused ring systems like triazolopyridines or pyrazolopyridines, which are common scaffolds in biologically active compounds. nih.gov Research has shown that derivatives of hydrazinylpyridines can be converted into compounds with significant antimicrobial and antifungal activities. nih.gov

Target Bioactive ScaffoldSynthetic StrategyPotential ApplicationResearch Finding
Triazolylpyridine DerivativesCyclization of an acylated hydrazinylpyridine intermediateHistone Demethylase Inhibition (e.g., Cancer)Compounds based on this scaffold are useful for treating neoplastic diseases. google.com
PyrazolopyridinesCondensation with 1,3-dicarbonyl compoundsAntimicrobial AgentsPyrazole-based moieties are present in numerous marketed drugs. preprints.org
Fused HeterocyclesIntramolecular cyclization reactionsAntifungal AgentsCertain derivatives show good activity against fungal strains like C. albicans. nih.gov

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. mdpi.comnih.gov The hydrazinyl group in this compound can participate as a key nucleophilic component in such reactions. For instance, hydrazines are used in MCRs to synthesize complex heterocyclic libraries, such as pyrazoles and pyridines, in an atom-economical fashion. preprints.org The Groebke-Blackburn-Bienaymé (GBB) reaction is an example of an MCR that can utilize aminopyridines to create imidazo[1,2-a]pyridines, and similar reactivity could be explored for hydrazinylpyridines to generate novel fused heterocyclic systems. beilstein-journals.org

Use in the Synthesis of Ligands and Coordination Complexes

The pyridine nitrogen and the hydrazinyl group in this compound are excellent donor sites for coordinating with metal ions, making it a valuable precursor for synthesizing ligands and metal complexes. jscimedcentral.com Hydrazinyl-based ligands can act as bidentate or tridentate chelators. mdpi.com The resulting coordination complexes of metals like Nickel(II), Copper(I), Silver(I), and Cobalt(III) often exhibit interesting chemical properties and biological activities that are enhanced compared to the free ligand. jscimedcentral.commdpi.comresearchgate.net The iodine atom can be retained in the ligand structure for post-coordination modification or be replaced prior to complexation to tune the ligand's electronic properties.

Metal IonLigand TypeCoordination Geometry (Example)Potential Application
Ni(II)Hydrazide-basedDistorted OctahedralCatalysis, Material Science. mdpi.commdpi.com
Cu(I), Ag(I)Pyridine-basedLinearAntimicrobial agents. jscimedcentral.com
Co(III)HydrazonylthiazoleOctahedralAnticancer activity. researchgate.net
Mn(II), Zn(II), Cd(II)Schiff Base from HydrazineTetrahedralAntibacterial agents. cyberleninka.ru

Potential in Advanced Material Precursors

The functional groups of this compound also suggest its potential as a precursor for advanced materials. The iodine atom is a key handle for creating extended π-conjugated systems through metal-catalyzed cross-coupling reactions. These conjugated pyridine-containing polymers or oligomers could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The hydrazinyl group can be used to form coordination polymers or metal-organic frameworks (MOFs) with specific structural and functional properties. mdpi.com Furthermore, related halogenated pyridines serve as building blocks for functional materials, indicating a similar potential for this compound.

Medicinal Chemistry and Biological Activity of 2 Hydrazinyl 4 Iodopyridine and Its Derivatives

Anticancer Activities and Mechanism of Action Studies

Derivatives of the pyridine-hydrazine scaffold have demonstrated significant potential as anticancer agents, exhibiting activity against a variety of human cancer cell lines. Research has shown that these compounds can induce apoptosis and interfere with key cellular processes necessary for cancer cell proliferation.

Novel series of pyridine-based hydrazones and related structures have been synthesized and evaluated for their cytotoxic effects. For instance, certain pyridine-based dihydrazones showed significant activity against the human colon cancer cell line (HT-29) and the Ishikawa human endometrial cancer cell line (ISH). researchgate.net Another study on pyridine (B92270) derivatives revealed potent anti-proliferative activity against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines. nih.gov Similarly, a series of pyridine-ureas displayed excellent to moderate anti-proliferative activity against the MCF-7 breast cancer line, with some compounds being significantly more active than the reference drug doxorubicin. nih.gov

The mechanisms underlying these anticancer effects are varied. Some pyridine-hydrazone derivatives have been shown to induce morphological changes in cancer cells and activate caspase-3, a key enzyme in the apoptotic pathway. researchgate.net Other pyridine derivatives function as tubulin inhibitors, targeting the colchicine (B1669291) binding site to disrupt microtubule formation, arrest the cell cycle in the G2/M phase, and induce apoptosis. nih.gov Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis, has also been identified as a mechanism for certain pyridine-ureas. nih.gov

Table 1: Anticancer Activity of Selected Pyridine-Hydrazine Derivatives
Compound TypeCancer Cell LineActivity (IC50)Reference
Pyridine-based dihydrazone (3f)HT-29 (Colon)6.78 µM researchgate.net
Pyridine-based dihydrazone (3k)HT-29 (Colon)8.88 µM researchgate.net
Pyridine-based dihydrazone (3g)ISH (Endometrial)8.26 µM researchgate.net
Trimethoxyphenyl pyridine derivative (VI)HEPG-2 (Liver)3.25 µM nih.gov
Trimethoxyphenyl pyridine derivative (VI)HCT 116 (Colon)4.83 µM nih.gov
Pyridine-urea (8e)MCF-7 (Breast)0.22 µM nih.gov
Pyridine-urea (8n)MCF-7 (Breast)1.88 µM nih.gov

Antimicrobial and Antifungal Efficacy

The pyridine-hydrazine scaffold is also a source of potent antimicrobial and antifungal agents. The linkage of pyridine moieties with hydrazides has resulted in compounds with significant activity against various bacterial and fungal strains. acs.orgnih.gov

Studies have evaluated new classes of pyridine- and thiazole-based hydrazides, revealing significant minimal inhibitory concentration (MIC) values against both bacterial and fungal pathogens. nih.gov For example, one derivative incorporating a bromo and a hydroxyl substitution demonstrated MIC values comparable to standard drugs. nih.gov Other research into novel pyridine derivatives containing an imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole moiety also identified compounds with high antibacterial activity, in some cases twice that of the control drug gatifloxacin. nih.gov The antifungal activity of these compounds was found to be equivalent to the standard fluconazole (B54011) against certain fungal strains. nih.gov The broad applicability of this scaffold is further supported by studies on various pyridine derivatives that show high antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives
Compound TypeOrganismActivity (MIC)Reference
Pyridine derivative (17d)Bacteria0.5 µg/mL nih.gov
Pyridine derivative (17a)Fungus (ATCC 9763)8 µg/mL nih.gov
Pyridine derivative (17d)Fungus (ATCC 9763)8 µg/mL nih.gov
Gatifloxacin (Control)Bacteria1.0 µg/mL nih.gov
Fluconazole (Control)Fungus (ATCC 9763)8 µg/mL nih.gov

Anti-inflammatory and Other Pharmacological Profiles

In addition to anticancer and antimicrobial properties, derivatives of pyridine-hydrazine have been investigated for their anti-inflammatory potential. Hydrazide and hydrazone derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory effects. nih.goviscientific.org

The in vitro anti-inflammatory activity of a new class of pyridine- and thiazole-based hydrazides was evaluated using the protein denaturation method, a well-established technique for screening anti-inflammatory drugs. acs.orgnih.gov The results showed that these compounds exhibited inhibitory activity with IC50 values ranging from 46.29 to 100.60 µg/mL. acs.orgnih.gov Certain compounds containing specific substitutions, such as hydroxyl and methoxy (B1213986) groups, demonstrated the highest levels of inhibition. acs.org This suggests that the pyridine-hydrazine scaffold can be effectively modified to develop potent anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies of Pyridine-Hydrazine Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For pyridine-hydrazine derivatives, SAR analyses have provided valuable insights into how different functional groups and structural modifications influence their biological activities.

Anticancer Activity : The anticancer potency of pyridine derivatives is highly dependent on the nature and position of substituents. For example, the presence of a trimethoxyphenyl group is often associated with significant cytotoxicity and tubulin inhibition. nih.gov SAR analysis of pyridine-ureas revealed that substitutions on the terminal phenyl ring significantly impact anti-proliferative activity against breast cancer cells. nih.gov The number and position of methoxy (OMe) groups can also dramatically affect antiproliferative activity, with an increase in OMe groups often leading to lower IC50 values. nih.gov

Antimicrobial Activity : In the context of antimicrobial efficacy, SAR studies of pyridine- and thiazole-based hydrazides have shown that the presence of a hydroxyl group on an aromatic ring or the inclusion of a heterocyclic moiety enhances activity. acs.orgnih.gov Conversely, moieties such as 4-chloro, 3,4-dimethoxyphenyl, and 3-nitrophenyl tend to result in lower activity. nih.gov The combination of a bromo substitution at the 5th position and a hydroxyl group at the 2nd position has been found to produce effective and enhanced antimicrobial properties. nih.gov

Anti-inflammatory Activity : For anti-inflammatory properties, the presence of hydroxyl and methoxy groups on the phenyl ring appears to be critical. One study deduced that a hydroxyl substituent at the 4th position combined with a methoxy substituent at the 3rd position drastically enhanced anti-inflammatory activity. acs.org

Role in Drug Discovery and Development Pipelines

The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive molecules and its ability to interact with a wide range of biological targets. nih.gov Its presence in a drug molecule can improve potency, enhance metabolic stability, increase water solubility, and resolve issues with protein binding. nih.gov More than 50 drugs in the FDA database are derived from pyridine, highlighting its importance in pharmaceutical development. researchgate.net

The pyridine-hydrazine framework serves as a versatile starting point for generating large libraries of compounds for high-throughput screening. nih.gov By modifying the substituents on the pyridine ring and the hydrazine (B178648) moiety, chemists can fine-tune the pharmacological properties of the resulting molecules to target specific enzymes or receptors. The diverse biological activities associated with this scaffold, including anticancer, antimicrobial, and anti-inflammatory effects, make it a highly attractive core structure for the development of new therapeutic agents. nih.govmdpi.com

Toxicity Assessment and Biological Safety Profiles

While specific toxicological data for 2-hydrazinyl-4-iodopyridine is not extensively documented in publicly available literature, general information on pyridine can provide some insight into the potential safety profile of its derivatives.

In animal studies, pyridine exposure has been associated with hepatic effects. A 90-day study in rats receiving pyridine by oral gavage showed increased liver weights and, at higher doses, inflammatory hepatic lesions. nih.govepa.gov The no-observed-adverse-effect level (NOAEL) for liver effects in that study was determined to be 1 mg/kg/day. nih.gov However, the same study found no compound-related adverse effects in the lungs, heart, or gastrointestinal organs and no negative effects on hematological parameters. nih.gov

Regarding genotoxicity, available data suggest that pyridine does not have mutagenic potential. It did not show genotoxic effects in in vitro tests, and an in vivo micronucleus test in mice was also negative. cdc.gov Studies on some pyridine derivatives designed as antimicrobial agents showed little cytotoxicity to human cells and no hemolysis even at very high concentrations, indicating a favorable preliminary safety profile for those specific compounds. nih.gov It is critical to note that any new derivative of this compound would require its own comprehensive toxicological evaluation to establish its specific safety profile.

Catalytic Applications of 2 Hydrazinyl 4 Iodopyridine Derived Systems

Reduction of Nitro Compounds to Amines

No studies have been identified that utilize 2-Hydrazinyl-4-iodopyridine or its derivatives as a catalyst or precatalyst for the reduction of nitro compounds to amines. Research in this area typically focuses on transition metal catalysts, often in combination with various hydrogen sources, including hydrazine (B178648) hydrate (B1144303). mdpi.comnih.govunimi.it However, the specific role of a this compound-derived system in this context has not been explored in the available literature.

Role in Transition Metal-Catalyzed Reactions

The potential for this compound to act as a ligand in transition metal catalysis is plausible, given the known coordination chemistry of pyridine (B92270) and hydrazine moieties. nih.govresearchgate.netnih.gov Such ligands can influence the electronic and steric properties of a metal center, thereby tuning its catalytic activity. For instance, palladium complexes with pyridine-based ligands are known to be effective catalysts in various cross-coupling reactions. nih.govacs.orgnih.govwikipedia.org However, no specific research has been found that investigates complexes derived from this compound and their efficacy in any particular transition metal-catalyzed reaction.

Applications as Ligands in Organometallic Catalysis

Organometallic catalysis often relies on precisely designed ligands to control the reactivity and selectivity of the metal catalyst. rsc.org While there is extensive literature on pyridine- and hydrazone-based ligands in organometallic chemistry, there are no specific reports on the synthesis of organometallic complexes featuring ligands derived from this compound or their subsequent application in catalysis.

Compound Names Mentioned

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Such studies on 2-Hydrazinyl-4-iodopyridine would reveal key details about its molecular orbitals and charge distribution. The presence of the electron-donating hydrazinyl group and the electron-withdrawing iodine atom on the pyridine (B92270) ring creates a unique electronic environment.

DFT calculations can elucidate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. For hydrazine (B178648) derivatives, the dinitrophenyl and benzylidene groups can cause significant polarization, which in turn affects the reactivity and stability of these compounds.

Natural Bond Orbital (NBO) analysis, another component of DFT studies, can provide a detailed picture of the charge distribution on individual atoms. This analysis for this compound would likely show a significant polarization of electron density. The nitrogen atoms of the hydrazinyl group and the pyridine ring would possess partial negative charges, while the iodine atom would also exhibit a degree of negative charge due to its high electronegativity. The carbon atom attached to the iodine would, in turn, carry a partial positive charge. This charge distribution is fundamental to understanding the molecule's intermolecular interactions and reactivity.

Table 1: Predicted Electronic Properties from DFT Studies

Property Predicted Characteristic for this compound Significance
HOMO Energy Relatively high, localized on the hydrazinyl group and pyridine ring Indicates susceptibility to electrophilic attack
LUMO Energy Relatively low, influenced by the iodo-substituted pyridine ring Indicates susceptibility to nucleophilic attack
HOMO-LUMO Gap Moderate Determines chemical reactivity and spectral properties

Molecular Docking and Binding Interaction Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsdronline.com Given the prevalence of pyridine and hydrazine motifs in pharmacologically active compounds, this compound is a candidate for docking studies against various biological targets.

Potential targets could include protein kinases and DNA gyrase, which are often implicated in cancer and bacterial infections, respectively. ijpsdronline.comnih.gov Docking simulations would place the this compound molecule into the active site of a target protein to predict its binding affinity and interaction patterns.

The binding interactions would likely be governed by hydrogen bonds, halogen bonds, and hydrophobic interactions. The hydrazinyl group is an excellent hydrogen bond donor and acceptor. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. The iodine atom, a key feature of this molecule, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

For instance, in docking studies with DNA gyrase, similar hydrazinyl-bearing compounds have shown interactions with key amino acid residues such as VAL71 and ILE78. ijpsdronline.com Similarly, docking against protein kinases like VEGFR-2 could reveal hydrogen bonding with residues in the ATP-binding pocket. nih.govmdpi.com

Table 2: Potential Binding Interactions and Biological Targets

Potential Target Class Example Target Key Predicted Interactions
Protein Kinases VEGFR-2, HER-2 Hydrogen bonds from hydrazinyl group, Halogen bonds from iodine atom
DNA Gyrase Bacterial DNA Gyrase Hydrogen bonds with active site residues (e.g., Valine, Isoleucine)

Conformational Analysis and Tautomerism Studies

The structure of this compound is not static; it can exist in different conformations and tautomeric forms. Conformational analysis would investigate the rotation around the C-N bond connecting the hydrazinyl group to the pyridine ring. The relative orientation of the -NH2 group can be crucial for its interaction with biological targets.

A more significant aspect is the potential for tautomerism. This compound can exist in at least two tautomeric forms: the hydrazinyl (amino) form and the hydrazono (imino) form. rsc.org

Amino Tautomer: this compound

Imino Tautomer: (E)-2-hydrazineylidene-4-iodo-1,2-dihydropyridine

Computational studies, often at the MP2 or DFT level of theory, can predict the relative stabilities of these tautomers. dnu.dp.ua The relative energies determine which form is predominant under given conditions. For related systems like 4-hydrazinoquinazolines, the amino form is often found to be more stable. dnu.dp.ua However, the electronic effects of the iodine substituent and the specific heterocyclic system could influence this equilibrium. The choice of solvent can also slightly alter the relative stabilities of the tautomers. dnu.dp.ua

Table 3: Tautomeric Forms of this compound

Tautomeric Form Structure Predicted Relative Stability
Amino (Hydrazinyl) Pyridine ring with a -NH-NH2 substituent Often the more stable form in related systems

Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, including IR, NMR, and UV-Vis spectra, which are invaluable for compound characterization.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to different functional groups. For this compound, key predicted vibrations would include N-H stretching frequencies for the hydrazinyl group (typically in the 3200-3400 cm⁻¹ range), C=N and C=C stretching vibrations for the pyridine ring (around 1500-1600 cm⁻¹), and C-I stretching vibrations at lower frequencies. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra. The predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the hydrazinyl group. The chemical shifts of the ring protons would be influenced by the positions of the electron-donating hydrazinyl group and the electron-withdrawing iodine atom.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Vis absorption maxima (λ_max). The predicted spectrum for this compound would likely show absorptions corresponding to π→π* transitions within the aromatic pyridine system. researchgate.net

Table 4: Predicted Spectroscopic Data

Spectrum Predicted Key Features
IR N-H stretches (~3200-3400 cm⁻¹), C=N/C=C stretches (~1500-1600 cm⁻¹)
¹H NMR Distinct signals for aromatic protons and exchangeable N-H protons
¹³C NMR Signals for pyridine ring carbons, with the C-I carbon being significantly affected

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations can provide insights into the chemical reactivity of this compound by mapping its reactivity indices. These calculations help predict how the molecule will behave in chemical reactions.

Fukui Functions and Dual Descriptor: These concepts, derived from DFT, can identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atoms of the hydrazinyl group are likely sites for electrophilic attack. The carbon atoms of the pyridine ring, particularly those ortho and para to the electron-donating hydrazinyl group, would also be susceptible to electrophilic substitution. Conversely, the carbon atom bonded to the iodine might be a site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). The MEP map for this compound would likely show negative potential around the nitrogen atoms and the iodine atom.

Reaction Mechanism Studies: Quantum chemical calculations can be used to model the transition states and energy profiles of potential reactions, such as nucleophilic substitution of the iodine atom or reactions involving the hydrazinyl group. researchgate.net This can help in understanding the feasibility and regioselectivity of chemical transformations.

Table 5: Summary of Compound Names

Compound Name
This compound
(E)-2-hydrazineylidene-4-iodo-1,2-dihydropyridine
DNA gyrase
VEGFR-2
HER-2
Valine
Isoleucine

Analytical and Spectroscopic Characterization of 2 Hydrazinyl 4 Iodopyridine

The unequivocal identification and characterization of 2-Hydrazinyl-4-iodopyridine in research settings rely on a suite of modern analytical techniques. These methods are crucial for confirming the molecular structure, determining purity, and monitoring its synthesis.

Future Research Directions and Challenges

Exploration of Novel Synthetic Methodologies

The advancement of synthetic organic chemistry presents new avenues for the efficient and versatile synthesis of 2-Hydrazinyl-4-iodopyridine and its derivatives. Future research will likely focus on moving beyond traditional multi-step procedures towards more streamlined and efficient methods.

One promising area is the application of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which enhances efficiency by reducing reaction times and purification steps. nih.gov For instance, a one-pot, four-component reaction could theoretically be designed to assemble the substituted pyridine (B92270) core with the hydrazinyl and iodo functionalities simultaneously. nih.gov Another approach involves palladium-catalyzed amination reactions, which have proven effective for preparing protected pyridylhydrazine derivatives from 2-pyridyl chlorides, bromides, and triflates. nih.gov Adapting these catalytic methods could provide a direct and high-yielding route to this compound.

Further exploration into novel catalytic systems is warranted. For example, the Vilsmeier-Haack reaction, traditionally used for formylation, has been adapted for the synthesis of 4-formylpyrazole derivatives from hydrazones, which could be a potential pathway for functionalizing derivatives of this compound. chemmethod.com

Synthetic StrategyDescriptionPotential Advantages
Multicomponent Reactions (MCRs) Combining three or more reactants in a single synthetic operation. nih.govIncreased efficiency, reduced waste, shorter reaction times.
Catalytic Amination Palladium-catalyzed coupling of hydrazine (B178648) derivatives with pyridyl halides. nih.govDirect synthesis, high yields, mild reaction conditions.
Vilsmeier-Haack Reaction Used for cyclization and formylation of hydrazone precursors. chemmethod.comEfficient for creating functionalized heterocyclic derivatives.

Design and Synthesis of Next-Generation Bioactive Derivatives

The this compound scaffold is a valuable starting point for the synthesis of a wide range of heterocyclic compounds with potential biological activity. The hydrazinyl group is a key precursor for forming pyrazole (B372694), pyrazoline, and hydrazone moieties, which are present in many biologically active molecules. nih.govnih.govnih.gov

Future research will focus on leveraging this scaffold to create libraries of novel derivatives for biological screening. For example, condensation of the hydrazinyl group with α,β-unsaturated ketones can yield pyrazoline derivatives, which have shown antibacterial and antifungal properties. nih.gov Similarly, reaction with various aldehydes and ketones can produce hydrazones, a class of compounds known for a broad spectrum of bioactivities, including antileishmanial and anticancer effects. nih.govnih.govnih.gov The iodine atom at the 4-position can be further functionalized through cross-coupling reactions to introduce additional diversity and modulate the pharmacological properties of the resulting molecules.

The synthesis of fused heterocyclic systems, such as imidazo[1,2-b]pyrazoles, represents another promising direction. These compounds can be synthesized from 5-aminopyrazole derivatives, which in turn can be prepared from precursors containing a hydrazine moiety. mdpi.com

Development of Sustainable and Eco-Friendly Synthetic Routes

Modern chemical synthesis places a strong emphasis on "green chemistry" to minimize environmental impact. Future efforts in synthesizing this compound and its derivatives will need to incorporate sustainable practices.

Key areas of development include:

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, by using grinding techniques (mechanochemistry), can significantly reduce volatile organic compound (VOC) emissions. impactfactor.orgmdpi.com This method is often energy-efficient and can lead to higher yields and shorter reaction times. impactfactor.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating. impactfactor.org

Use of Green Catalysts and Solvents: Research into reusable catalysts, such as magnetic nanocrystals, can make synthetic processes more economical and environmentally friendly. researchgate.net Furthermore, replacing traditional organic solvents with greener alternatives like water or ionic liquids is a critical goal. impactfactor.orgmdpi.com For example, the synthesis of 1,3,5-trisubstituted pyrazoline derivatives has been successfully achieved in aqueous media using an ionic liquid as a catalyst. impactfactor.org

Integration with High-Throughput Screening for Drug Discovery

The ability to synthesize large libraries of compounds derived from this compound necessitates efficient methods for evaluating their biological activity. High-Throughput Screening (HTS) is a crucial technology in modern drug discovery that allows for the rapid testing of thousands of compounds against a specific biological target. nih.govplos.org

Future research will involve integrating the synthesis of derivative libraries with HTS campaigns. This process begins with the development of a robust assay, often using fluorescence or luminescence-based detection methods, to measure the activity of a target enzyme or receptor. nih.govnih.gov For example, a library of this compound derivatives could be screened for inhibitors of a specific enzyme, such as α-glucosidase, using a 96-well microplate format. plos.org

The workflow for such a project would involve:

Automated synthesis of a diverse library of derivatives.

Development and validation of a miniaturized HTS assay for the biological target of interest.

Screening of the compound library to identify initial "hits."

Follow-up studies on the most promising hits to confirm their activity and determine their mechanism of action. nih.gov

Deeper Mechanistic Understanding of Biological Activities and Catalytic Roles

Identifying a bioactive compound is only the first step; a significant challenge lies in understanding its mechanism of action. For derivatives of this compound that show promising biological activity, future research must focus on elucidating how they interact with their biological targets at a molecular level.

For compounds with antiprotozoal activity, for instance, studies might investigate whether they disrupt mitochondrial function or induce the production of reactive oxygen species (ROS) in the parasite. nih.govnih.gov Such mechanistic insights are vital for optimizing lead compounds and predicting potential side effects.

Beyond biological activity, the hydrazinyl-pyridine scaffold can act as a ligand to form metal complexes with interesting catalytic properties. Research has shown that in situ complexes formed between pyrazole-based ligands and copper (II) salts can effectively catalyze oxidation reactions. mdpi.com Future work could explore the potential of this compound and its derivatives to form novel metal complexes for applications in catalysis, providing a dual-use potential for this versatile chemical scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydrazinyl-4-iodopyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Step 1 : Start with 4-iodopyridine as the precursor. Introduce the hydrazinyl group via nucleophilic substitution using hydrazine hydrate under reflux in an aprotic solvent (e.g., DMF or THF) .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Optimization : Adjust temperature (70–90°C), stoichiometry (1:1.2 molar ratio of 4-iodopyridine to hydrazine), and reaction time (6–12 hours) to maximize yield (>75%) and purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar compounds?

  • Methodological Answer :

  • NMR : The hydrazinyl proton (NH-NH₂) appears as a broad singlet at δ 3.5–4.5 ppm. The iodine atom induces deshielding in adjacent protons (C3 and C5 protons on pyridine) .
  • IR : Confirm N–H stretching (3200–3350 cm⁻¹) and C–I vibration (650–750 cm⁻¹).
  • MS : Expect a molecular ion peak at m/z 235 (C₅H₆IN₃) with fragmentation patterns showing loss of NH₂NH (45 Da) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (P280). Use fume hoods to avoid inhalation (H313, H333) .
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Waste Disposal : Neutralize with dilute acetic acid before disposal (P501) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Software : Use Gaussian or ORCA with B3LYP hybrid functional for exchange-correlation energy (validated for thermochemical accuracy ).
  • Parameters : Optimize geometry at 6-311++G(d,p) basis set for light atoms and LANL2DZ for iodine.
  • Outputs : Analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps (nucleophilic/electrophilic sites), and bond dissociation energies (N–N bond stability) .

Q. What experimental and computational strategies resolve contradictions in reported reaction mechanisms for hydrazinyl-iodopyridine derivatives?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to track intermediates in real time (e.g., iodine displacement by hydrazine).
  • Isotopic Labeling : Replace NH₂NH₂ with ND₂ND₂ to confirm proton transfer steps via isotopic shifts in NMR .
  • DFT Transition-State Analysis : Compare activation barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. How can crystallographic data (e.g., SHELX-refined structures) clarify the solid-state behavior of this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply SHELXL for structure solution, focusing on hydrogen bonding (N–H⋯N) and halogen interactions (C–I⋯π) .
  • Validation : Check R-factor (<5%), thermal displacement parameters, and Hirshfeld surfaces for packing efficiency .

Q. What role does this compound play in medicinal chemistry, particularly as a ligand for metal complexes or enzyme inhibitors?

  • Methodological Answer :

  • Docking Studies : Use AutoDock4 to simulate binding to target proteins (e.g., kinases). Set receptor flexibility parameters for active-site residues .
  • Synthesis of Metal Complexes : React with Pd(II) or Cu(II) salts in ethanol/water (1:1) to form chelates. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry .
  • Bioactivity Assays : Test against cancer cell lines (e.g., MTT assay) with IC₅₀ values compared to cisplatin controls .

Data Contradictions and Research Gaps

  • Synthetic Yield Variability : Conflicting reports on optimal solvents (DMF vs. THF) may stem from trace moisture sensitivity. Recommend Karl Fischer titration to standardize solvent purity .
  • DFT vs. Experimental Reactivity : Predicted HOMO-LUMO gaps may not align with observed electrochemical data. Reconcile by including solvent effects in DFT simulations (e.g., PCM model) .

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